3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
CAS No.: 1170469-75-6
Cat. No.: VC11956818
Molecular Formula: C16H12F5NO2
Molecular Weight: 345.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170469-75-6 |
|---|---|
| Molecular Formula | C16H12F5NO2 |
| Molecular Weight | 345.26 g/mol |
| IUPAC Name | 3,4-difluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
| Standard InChI | InChI=1S/C16H12F5NO2/c17-13-5-4-10(8-14(13)18)15(23)22-6-7-24-12-3-1-2-11(9-12)16(19,20)21/h1-5,8-9H,6-7H2,(H,22,23) |
| Standard InChI Key | SRBRWHDHCWQYNS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F |
Introduction
Related Compounds and Applications
Compounds with similar structures, such as 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide (ML298), have been studied for their pharmacological properties . The presence of fluorinated groups in organic compounds often enhances their bioavailability and stability, making them candidates for pharmaceutical applications.
Research Findings and Potential Applications
While specific research findings on 3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide are not available, compounds with similar fluorinated structures are often investigated for their biological activity, including potential roles in drug development.
Data Table: Comparison of Related Fluorinated Compounds
| Compound Name | Molecular Weight | Fluorinated Groups | Potential Applications |
|---|---|---|---|
| ML298 | 432.4 g/mol | Difluoro, Fluorophenyl | Pharmacological |
| 4-(Trifluoromethyl)pyrimidine | Not specified | Trifluoromethyl | Scientific research |
| 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl | 414.3 g/mol | Difluoro, Trifluorophenoxy | Chemical synthesis |
This table highlights the diversity of fluorinated compounds and their potential applications, though specific data for 3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is not included due to the lack of available information.
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